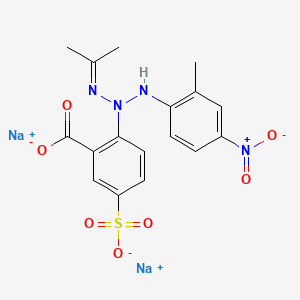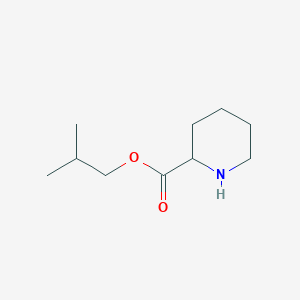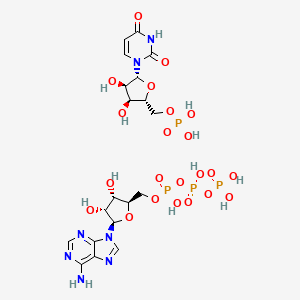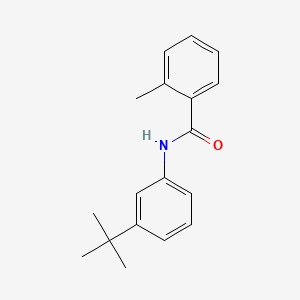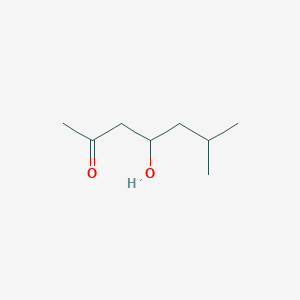
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with the molecular formula C13H19N3O4S2 . This compound is characterized by its unique structure, which includes a pyridine ring, a propoxy group, and a sulfinyl group, among others. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanimidothioic acid, N-(((methyl((3-(3-pyridinyl)propoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester include other sulfinyl-containing compounds and pyridine derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets this compound apart is its combination of a pyridine ring, a propoxy group, and a sulfinyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
CAS No. |
84384-90-7 |
|---|---|
Molecular Formula |
C13H19N3O4S2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl(3-pyridin-3-ylpropoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C13H19N3O4S2/c1-11(21-3)15-20-13(17)16(2)22(18)19-9-5-7-12-6-4-8-14-10-12/h4,6,8,10H,5,7,9H2,1-3H3/b15-11+ |
InChI Key |
OGSIROPIBBEHOG-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCCCC1=CN=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






